7-Oxodehydroabietic acid
Overview
Description
7-Oxodehydroabietic acid is a diterpene resin acid isolated from the roots of the pine Pinus densiflora . It has a molecular formula of C20H26O3 . It plays a defensive role against herbivorous insects via insect endocrine-disrupting activity .
Synthesis Analysis
The synthesis of 7-Oxodehydroabietic acid is relatively complex. It involves the extraction of dehydroabietic acid from rosin or rosin oil, followed by an oxidation reaction to produce 7-Oxodehydroabietic acid . In a study, seven new C-7 acylhydrazone derivatives of dehydroabietic acid were synthesized from dehydroabietic acid through benzylic oxidation, condensation with hydrazine hydrate, followed by nucleophilic substitution reactions with a variety of substituted aromatic acids .Molecular Structure Analysis
The molecular weight of 7-Oxodehydroabietic acid is 314.419 Da . The IUPAC Standard InChI of its methyl ester is InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3 .Scientific Research Applications
Protein Conjugation and Sensitizing Properties
7-Oxodehydroabietic acid has been studied for its protein conjugation (haptenation) capabilities, particularly in the context of dermal sensitization. The compound is known to form conjugates with proteins, which may play a role in allergic contact dermatitis and occupational asthma. This resin acid, found in aerosols from soldering and rosin solids, accumulates in the plasma membrane and can bind covalently to membrane proteins. This process is significant for understanding negative health effects like occupational asthma (Smith et al., 1999).
Contact Allergy and Immunogenic Response
In the context of contact allergy, 7-oxodehydroabietic acid was identified as a contact allergen in Portuguese colophony. It was found to be a significant allergen, with studies demonstrating a pattern of cross-reactivity among patch-tested patients. This research is pivotal for understanding allergenic responses in individuals exposed to gum rosin (Karlberg et al., 1988).
Monitoring and Analytical Methods
The use of 7-oxodehydroabietic acid as a marker for oxidized resin acids, known contact allergens in colophonium, has been explored. Techniques like HPLC/positive ion electrospray-mass spectrometry have been used for determining this resin acid in wood dust-containing air samples. This research contributes significantly to environmental monitoring and occupational health (Axelsson et al., 2011).
Dermal Exposure Assessment
Studies have developed methods for quantifying dermal exposure to 7-oxodehydroabietic acid during wood pellet production. This research is crucial for assessing occupational health risks in industries dealing with wood and wood products (Eriksson et al., 2008).
Electrooxidative Functionalizations
Research on the electrooxidative functionalizations of dehydroabietic acid has led to the formation of 7-oxodehydroabietic acid methyl ester. This work contributes to the field of organic chemistry and the understanding of chemical reactions involving resin acids (Uneyama et al., 1987).
Diterpenes from Heartwood
7-Oxodehydroabietic acid has been isolated from the heartwood of Picea morrisonicola. This discovery of new diterpenes, including 7-oxodehydroabietic acid, expands the knowledge of natural products chemistry and their potential applications (Kuo et al., 2004).
Safety And Hazards
The safety data sheet for 7-Oxodehydroabietic acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends washing thoroughly after handling, removing contaminated clothing and washing before reuse, avoiding ingestion and inhalation, keeping away from sources of ignition, and avoiding prolonged or repeated exposure .
Future Directions
Research on 7-Oxodehydroabietic acid is ongoing. A recent study has shown that resin acids, including 7-Oxodehydroabietic acid, play key roles in shaping microbial communities during the degradation of spruce bark . This suggests that 7-Oxodehydroabietic acid and its derivatives could be potential tracers of biotic and abiotic degradation of terrestrial higher plants in the environment .
properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWJSDLNPCSSNW-MISYRCLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075074 | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxodehydroabietic acid | |
CAS RN |
18684-55-4 | |
Record name | 7-Oxodehydroabietic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18684-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxodehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-OXODEHYDROABIETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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